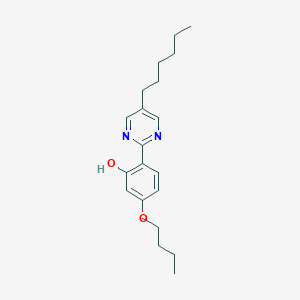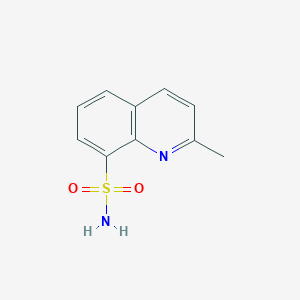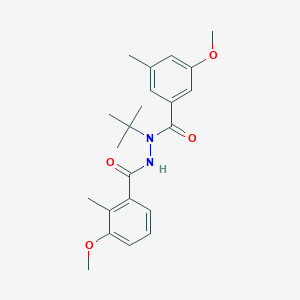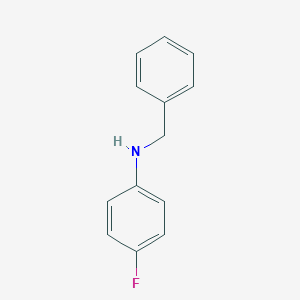![molecular formula C10H11FO2S B117272 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone CAS No. 146335-13-9](/img/structure/B117272.png)
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone, also known as FMME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMME is a yellowish powder that is commonly used in the synthesis of other chemical compounds. In
Applications De Recherche Scientifique
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been used in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been studied for its potential use as a starting material for the development of new drugs. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has also been used in material science as a building block for the synthesis of polymer materials. In organic synthesis, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been used as a reagent for the synthesis of various chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is not fully understood. However, it is believed that 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone acts as an acylating agent, which can react with various nucleophiles, such as amines and alcohols. This reaction can lead to the formation of new chemical compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone are not well studied. However, it is believed that 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can cause irritation to the skin and eyes if it comes into contact with them. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is also toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has several advantages for lab experiments. It is a relatively stable and easy to handle compound. It is also readily available and affordable. However, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has some limitations. It is toxic and can cause harm if not handled properly. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone. One potential direction is the development of new drugs based on 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be used as a starting material for the synthesis of new chemical compounds that may have therapeutic potential. Another potential direction is the study of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone in material science. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be used as a building block for the synthesis of new polymer materials with unique properties. Finally, the study of the mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can lead to a better understanding of its potential uses in various fields.
Conclusion:
In conclusion, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be synthesized through the Friedel-Crafts acylation reaction and has been used in medicinal chemistry, material science, and organic synthesis. The mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is not fully understood, and its biochemical and physiological effects are not well studied. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be synthesized through a process known as the Friedel-Crafts acylation reaction. This process involves the reaction of 4-(methoxymethylthio)acetophenone with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction produces 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone as the final product.
Propriétés
Numéro CAS |
146335-13-9 |
|---|---|
Nom du produit |
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone |
Formule moléculaire |
C10H11FO2S |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-fluoro-1-[4-(methoxymethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2S/c1-13-7-14-9-4-2-8(3-5-9)10(12)6-11/h2-5H,6-7H2,1H3 |
Clé InChI |
DLVVMIWBCQMFHZ-UHFFFAOYSA-N |
SMILES |
COCSC1=CC=C(C=C1)C(=O)CF |
SMILES canonique |
COCSC1=CC=C(C=C1)C(=O)CF |
Synonymes |
Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
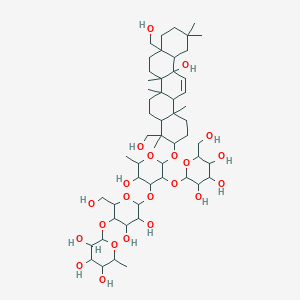
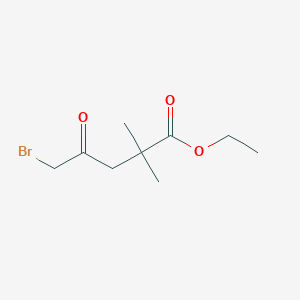
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
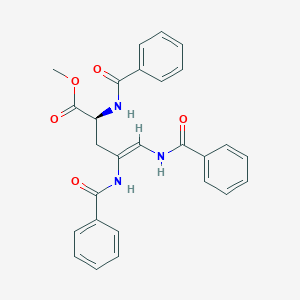
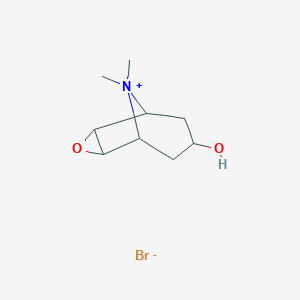
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
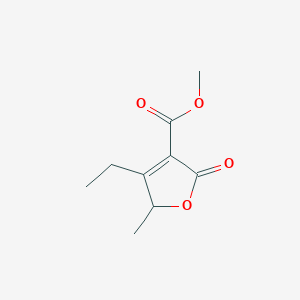
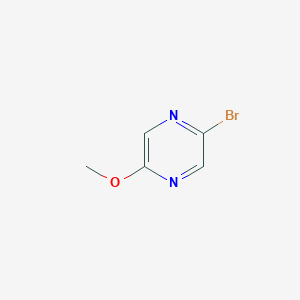
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)
